molecular formula C24H23ClN2O6 B11089756 Dipropyl 2,6-diamino-4-(4-chlorophenyl)furo[2,3-f][1]benzofuran-3,7-dicarboxylate

Dipropyl 2,6-diamino-4-(4-chlorophenyl)furo[2,3-f][1]benzofuran-3,7-dicarboxylate

Cat. No.: B11089756
M. Wt: 470.9 g/mol
InChI Key: YVGUYYNLMCNVHX-UHFFFAOYSA-N
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Description

Dipropyl 2,6-diamino-4-(4-chlorophenyl)furo2,3-fbenzofuran-3,7-dicarboxylate is a complex organic compound belonging to the benzofuran family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dipropyl 2,6-diamino-4-(4-chlorophenyl)furo2,3-fbenzofuran-3,7-dicarboxylate typically involves multi-step organic reactions. One common approach is the photochemical reaction of 2,3-disubstituted benzofurans, which includes the photocyclization of the hexatriene system and subsequent aromatization of the benzene ring via the elimination of a water molecule . The starting materials for this synthesis can be prepared through a three-component condensation of phenols, arylglyoxals, and cyclic 1,3-diketones .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimizing the reaction conditions to ensure high yield and purity, possibly through continuous flow reactors or other advanced industrial techniques.

Chemical Reactions Analysis

Types of Reactions

Dipropyl 2,6-diamino-4-(4-chlorophenyl)furo2,3-fbenzofuran-3,7-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The specific conditions, such as temperature, solvent, and catalyst, depend on the desired reaction and product.

Major Products Formed

The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Dipropyl 2,6-diamino-4-(4-chlorophenyl)furo2,3-fbenzofuran-3,7-dicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of dipropyl 2,6-diamino-4-(4-chlorophenyl)furo2,3-fbenzofuran-3,7-dicarboxylate involves its interaction with specific molecular targets and pathways. For instance, compounds containing the benzofuran moiety have been shown to inhibit protein tyrosine phosphatase 1B (PTP1B), suggesting potential therapeutic effects for diabetes mellitus . The exact molecular targets and pathways depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzofuran derivatives such as:

Uniqueness

Dipropyl 2,6-diamino-4-(4-chlorophenyl)furo2,3-fbenzofuran-3,7-dicarboxylate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of functional groups and the benzofuran core makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C24H23ClN2O6

Molecular Weight

470.9 g/mol

IUPAC Name

dipropyl 2,6-diamino-4-(4-chlorophenyl)furo[2,3-f][1]benzofuran-3,7-dicarboxylate

InChI

InChI=1S/C24H23ClN2O6/c1-3-9-30-23(28)17-14-11-15-18(19(22(27)32-15)24(29)31-10-4-2)16(20(14)33-21(17)26)12-5-7-13(25)8-6-12/h5-8,11H,3-4,9-10,26-27H2,1-2H3

InChI Key

YVGUYYNLMCNVHX-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C1=C(OC2=C(C3=C(C=C12)OC(=C3C(=O)OCCC)N)C4=CC=C(C=C4)Cl)N

Origin of Product

United States

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